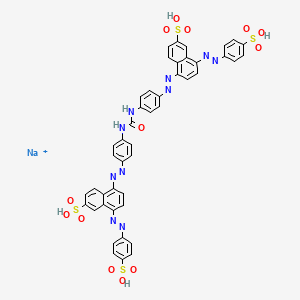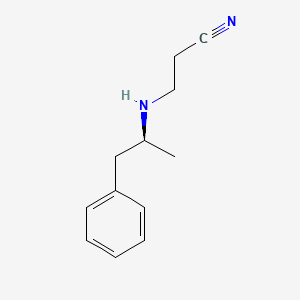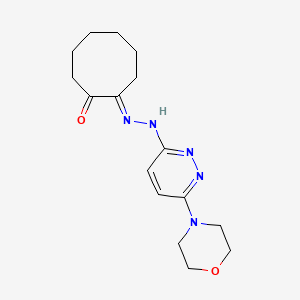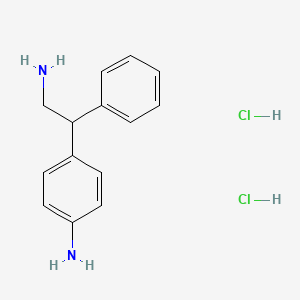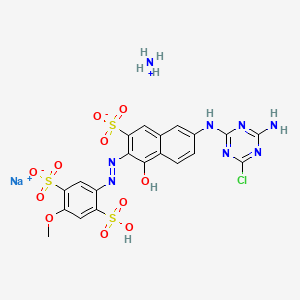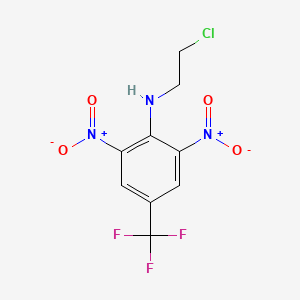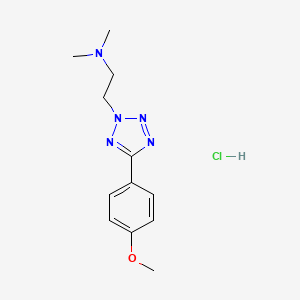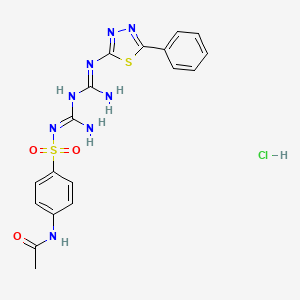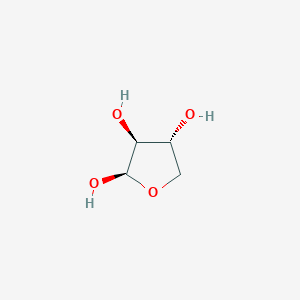
beta-D-Threofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Beta-D-Threofuranose can be synthesized through several methods. One common approach involves the epimerization of D-erythrose under basic conditions, leading to the formation of this compound. This process typically involves the use of calcium hydroxide as a catalyst .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimization for yield and purity.
化学反应分析
Types of Reactions
Beta-D-Threofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Produces acids such as threonic acid.
Reduction: Yields alcohols like threitol.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学研究应用
Beta-D-Threofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: It plays a role in studying carbohydrate metabolism and enzyme interactions.
Industry: Its derivatives are used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism by which beta-D-Threofuranose exerts its effects involves its interaction with various enzymes and receptors. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and the pentose phosphate pathway . Its molecular targets include specific enzymes that catalyze the conversion of sugars.
相似化合物的比较
Similar Compounds
Beta-D-Ribofuranose: Another furanose sugar with a five-membered ring structure, commonly found in RNA.
Beta-D-Fructofuranose: A ketohexose that also adopts a furanose form, found in many fruits.
Uniqueness
Beta-D-Threofuranose is unique due to its smaller size (four carbons) compared to other furanose sugars like beta-D-Ribofuranose and beta-D-Fructofuranose. This smaller size influences its reactivity and the types of reactions it undergoes, making it a valuable compound for specific biochemical studies .
属性
CAS 编号 |
80877-73-2 |
|---|---|
分子式 |
C4H8O4 |
分子量 |
120.10 g/mol |
IUPAC 名称 |
(2R,3S,4R)-oxolane-2,3,4-triol |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4-/m1/s1 |
InChI 键 |
FMAORJIQYMIRHF-FLRLBIABSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@@H](O1)O)O)O |
规范 SMILES |
C1C(C(C(O1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


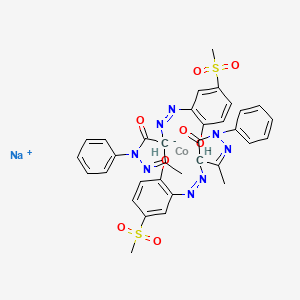

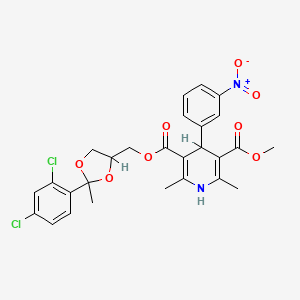
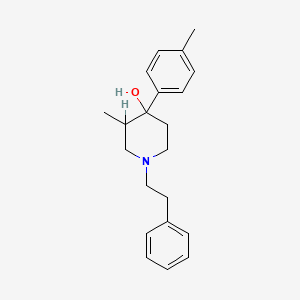
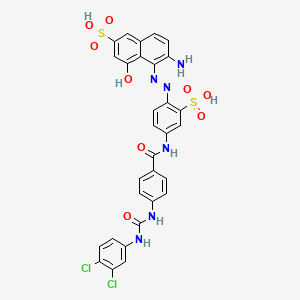
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
